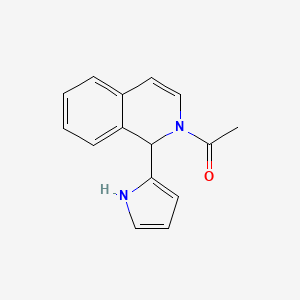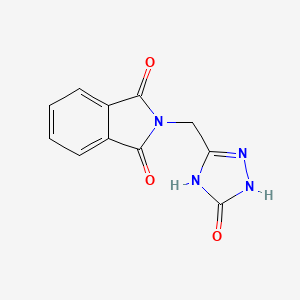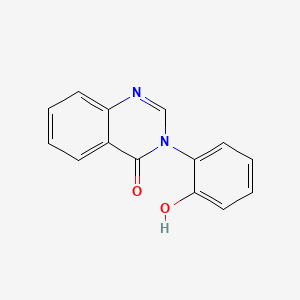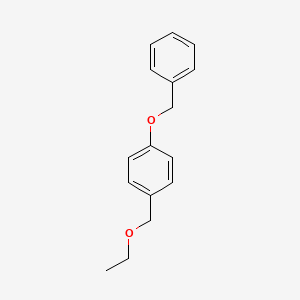
1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(1H-ピロール-2-イル)イソキノリン-2(1H)-イル)エタノンは、イソキノリン誘導体のクラスに属する有機化合物です。
2. 製法
合成経路と反応条件
1-(1-(1H-ピロール-2-イル)イソキノリン-2(1H)-イル)エタノンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
イソキノリン核の形成: 適切な前駆体から出発し、環化反応によってイソキノリン核を合成できます。
ピロール基の導入: 鈴木カップリングやヘックカップリングなどのカップリング反応によって、ピロール基を導入できます。
アセチル化: 最後の段階では、イソキノリン-ピロール中間体をアセチル化してエタノン誘導体を作ります。
工業的製造方法
工業的製造方法は、高収率と高純度を確保するために、上記の合成経路を最適化する必要があります。これには、触媒の使用、反応条件の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Pyrrole Group: The pyrrole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Acetylation: The final step involves the acetylation of the isoquinoline-pyrrole intermediate to form the ethanone derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
1-(1-(1H-ピロール-2-イル)イソキノリン-2(1H)-イル)エタノンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化できます。
還元: 還元反応により、エタノン基をアルコールに変換できます。
置換: 求電子置換反応または求核置換反応によって、イソキノリン環またはピロール環を変更できます。
一般的な試薬と条件
酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などの試薬。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 潜在的な治療効果について調査されています。
産業: 新規材料の開発や、化学反応における触媒として使用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-(1-(1H-ピロール-2-イル)イソキノリン-2(1H)-イル)エタノンの作用機序は、その特定の生物学的標的に依存します。一般的に、酵素や受容体と相互作用し、その活性を調節して生物学的反応を引き起こす可能性があります。関与する分子標的と経路は、実験的研究によって特定する必要があります。
類似化合物との比較
類似化合物
イソキノリン誘導体: 1-メチルイソキノリンや1-フェニルイソキノリンなどの化合物。
ピロール誘導体: 2-アセチルピロールや1-ベンジルピロールなどの化合物。
独自性
1-(1-(1H-ピロール-2-イル)イソキノリン-2(1H)-イル)エタノンは、イソキノリンとピロールの部位の特定の組み合わせによりユニークであり、他の類似化合物とは異なる化学的および生物学的特性をもたらす可能性があります。
特性
CAS番号 |
827320-68-3 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC名 |
1-[1-(1H-pyrrol-2-yl)-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C15H14N2O/c1-11(18)17-10-8-12-5-2-3-6-13(12)15(17)14-7-4-9-16-14/h2-10,15-16H,1H3 |
InChIキー |
ZJBRYMBERZRLFI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl (8aS)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B11868589.png)
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
![2-(Dimethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11868591.png)


![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)


